molecular formula C11H12Cl3NO B8567096 4-[Bis(2-chloroethyl)amino]benzoyl chloride CAS No. 15944-88-4

4-[Bis(2-chloroethyl)amino]benzoyl chloride

Cat. No.: B8567096
CAS No.: 15944-88-4
M. Wt: 280.6 g/mol
InChI Key: IWHSVISTOFFXOA-UHFFFAOYSA-N
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Description

4-[Bis(2-chloroethyl)amino]benzoyl chloride is a useful research compound. Its molecular formula is C11H12Cl3NO and its molecular weight is 280.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

15944-88-4

Molecular Formula

C11H12Cl3NO

Molecular Weight

280.6 g/mol

IUPAC Name

4-[bis(2-chloroethyl)amino]benzoyl chloride

InChI

InChI=1S/C11H12Cl3NO/c12-5-7-15(8-6-13)10-3-1-9(2-4-10)11(14)16/h1-4H,5-8H2

InChI Key

IWHSVISTOFFXOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)N(CCCl)CCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of N-(N',N'-dimethylaminoethyl) 1-methyl-4-{1-methyl-4[1-methyl-4-nitroimidazole-2-carboxamido]imidazole-2-carboxamido}imidazole-2-carboxamide (248 mg, 0.510 mmol) in methanol (35 mL) was hydrogenated over 5% Pd on carbon (118 mg) at room temperature and atmospheric pressure until TLC analysis indicated complete reduction of the starting material (5 h). The catalyst was removed by filtration. Concentration of the filtrate gave a residue which was coevaporated with dry THF (20 mL, twice) to give N-(N',N'-dimethylaminoethyl)-2-methyl-4-{1-methyl-4[1-methyl-4-aminoimidazole-2-carboxamido]imidazole-2-carboxamido}imidazole-2-carboxamide as an off-white powder. p-N,N-Bis(2-chloroethyl)aminobenzoyl chloride was prepared by dissolving p-N,N-Bis(2-chloroethyl)aminobenzoic acid (13.4 mg, 0.510 mmol) in benzene (2 mL) and thionyl chloride (2 mL) and heating to reflux under a drying tube for 1.25 h. (The solution turned from purple to green upon addition of thionyl chloride). The excess thionyl chloride and solvent were then removed under reduced pressure and the residue coevaporated with dry CH2Cl2 (10 mL, once).
Quantity
13.4 mg
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reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

p-N,N-Bis(2-chloroethyl)aminobenzoyl chloride was prepared by dissolving p-N,N-bis(2-chloroethyl)aminobenzoic acid (360.1 mg, 1.37 mmol) in benzene (3 mL) and thionyl chloride (3 mL) and heating to reflux under a drying tube for 1.25 h. The excess thionyl chloride and solvent were then removed under reduced pressure and the residue coevaporated with dry CH2Cl2 (10 mL, twice). To a stirred solution of N-(N',N'-dimethylaminoethyl)-1-methyl-4-[1-methyl-4-aminoimidazole-2-carboxamido]imidazole-2-carboxamide (457 mg, 1.37 mmol) in dry CH2Cl2 (40 mL) with dry triethylamine (210 μL, 1.51 mmol) was cooled to -20° C. (CCl4 /liq N2 bath) and the above acid chloride dissolved in dry CH2Cl2 (10 mL) was added dropwise under an atmosphere of argon. The reaction mixture was kept at 20° C. for an additional 15 minutes and then allowed to stir at room temperature (22.5 h). After TLC analysis indicated that all of the starting material was gone, the reaction was concentrated under reduced pressure to an orange foam. The residue was then dissolved in CH2Cl2 (100 mL) and washed with saturated NaHCO3 (100 mL) and water (100 mL) sequentially. TLC analysis of the organic layers indicated impurities so the product was purified by column chromatography (silica gel) with methanol (1%) in chloroform as eluant. The resulting pure product was precipitated from CH2Cl2 with ether and hexane and the off-white powder dried in vacuo at room temperature. Yield: 216 mg (0.37 mmol, 27%). mp (dec.) 165° C. TLC (10% MeOH/CHCl3)Rf 0.40. 1H NMR (CDCl3) δ2.27 (s, 6H, N',N'-dimethyls), 2.53 (t, 2H, CH2NMe2), 3.50 (q, 2H, NCH2C), 3.68 (m, 4H, chloroethyl-CH2 --), 3.82 (m, 4H, chloroethyl-CH2 --), 4.02 (s, 3H, imidazole-1-methyl), 4.06 (s, 3H, imidazole-1-methyl), 6.75 (d, 2H, phenyl), 7.39 (s, 1H, imidazole), 7.58 (s, 1H, imidazole), 7.83 (t, 1H, NH), 7.94 (d, 2H, phenyl), 8.71 (br s, 1H, NH), 9.31 (br s, 1H, NH). 13C--NMR (CDCl3): δ35.6, 36.7, 40.2, 45.2, 53.3, 57.9, 111.2, 113.3, 114.6, 122.0, 129.4, 133.5, 135.4, 136.9, 149.0, 158.8, 159.5, 163.9. IR(Nujol): υ3420, 1654, 1606, 1518, 1185, 668 cm-1. UV (H2O ): λmax 216 (ε34051 cm-1M-1), 316 nm (ε22570 cm-1M-1). MS (FAB, TFA-NBA) m/z (relative intensity): 578 (M+, 80). Anal. calcd. for C25H33Cl2N9O3. 1/2H2O: C, 51.10; H, 5.84. Observed C, 51.11; H, 5.72.
Quantity
360.1 mg
Type
reactant
Reaction Step One
Quantity
3 mL
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solvent
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3 mL
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solvent
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[Compound]
Name
N-(N',N'-dimethylaminoethyl)-1-methyl-4-[1-methyl-4-aminoimidazole-2-carboxamido]imidazole-2-carboxamide
Quantity
457 mg
Type
reactant
Reaction Step Two
Quantity
210 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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